molecular formula C8H13Cl2N3 B1418758 [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine CAS No. 1177292-42-0

[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine

Cat. No. B1418758
M. Wt: 222.11 g/mol
InChI Key: ACSLOOFGKJYNHL-UHFFFAOYSA-N
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Description

“[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine” is a chemical compound with the CAS number 1177292-42-0 . It is used in various chemical reactions and has been mentioned in different scientific literature .


Synthesis Analysis

The synthesis of “[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine” and similar compounds is a topic of interest in the field of chemistry . Imidazole, a related compound, was first synthesized from glyoxal and ammonia . The synthesis of these compounds is important as they have a broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine” is complex, with several atoms including carbon, nitrogen, and hydrogen . It is a part of the imidazole group, which is a five-membered heterocyclic moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine” include a predicted boiling point of 308.5±42.0 °C, a predicted density of 1.37±0.1 g/cm3, and a predicted pKa of 8.36±0.10 .

Scientific Research Applications

Catalytic Applications

Pyrazolyl compounds, including derivatives similar to [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine, have been investigated for their catalytic properties. For instance, zinc complexes derived from pyrazolyl compounds have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, showing significant activity and selectivity for the formation of poly(cyclohexene carbonate) under various conditions (Matiwane, Obuah, & Darkwa, 2020).

Synthetic Utility

Pyrazole derivatives, like [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine, are key intermediates in synthetic chemistry. They are used in the synthesis of complex molecules, showcasing versatility in reactions and the formation of diverse structural frameworks. For example, pyrazole derivatives have been synthesized for the investigation of their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Biological and Pharmacological Activities

Research on pyrazole derivatives includes exploration into their biological and pharmacological activities. Studies have revealed their potential as antimicrobial agents, with various pyrazole-based compounds being synthesized and evaluated for these properties. This includes investigations into their activity against specific bacteria and potential uses in medicinal chemistry (Uma et al., 2017).

Material Science

In material science, pyrazolyl derivatives have been investigated for their nonlinear optical properties. For example, specific pyrazole compounds have been studied for their intramolecular charge transfer, which is responsible for significant nonlinear optical properties. Such studies are crucial for developing new materials with specific electronic and optical characteristics (Tamer et al., 2016).

properties

IUPAC Name

2-(4,5-dichloro-3-methylpyrazol-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2N3/c1-3-6(4-11)13-8(10)7(9)5(2)12-13/h6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSLOOFGKJYNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1C(=C(C(=N1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210981
Record name 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine

CAS RN

1177292-42-0
Record name 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177292-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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